molecular formula C16H28N2O6Si B13651928 1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13651928
M. Wt: 372.49 g/mol
InChI Key: VWMFRWSCFRRALN-UHFFFAOYSA-N
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Description

1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine-2,4-dione core. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group, a hydroxymethyl group, and a methoxy group attached to an oxolane ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, particularly those involved in nucleic acid synthesis . It may also interact with cellular receptors, leading to modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

The compound 1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione (CAS Number: 159140-63-3) is a complex organic molecule that has garnered attention in various fields of biological and medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of the compound is C15H25N2O5SiC_{15}H_{25}N_{2}O_{5}Si with a molecular weight of approximately 468.36 g/mol. The structure features a pyrimidine ring, a methoxy group, and a tert-butyl(dimethyl)silyl ether, which enhances its stability and solubility in organic solvents.

PropertyValue
Molecular FormulaC₁₅H₂₅N₂O₅Si
Molecular Weight468.36 g/mol
LogP2.2237
PSA93.81

Research indicates that This compound may exert biological effects through several mechanisms:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against hepatitis B virus (HBV). The compound's structural similarity to known antiviral agents may contribute to its efficacy in inhibiting viral replication.
  • Enzyme Inhibition : The presence of the pyrimidine moiety suggests that the compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, potentially impacting cellular proliferation and apoptosis.
  • Cellular Signaling Modulation : The silyl ether group enhances lipophilicity, allowing for better membrane penetration and modulation of signaling pathways related to cell growth and differentiation.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds exhibit significant antiviral activity against HBV. The specific compound was tested in vitro, showing a dose-dependent inhibition of viral replication with an IC50 value comparable to existing antiviral therapies .

Study 2: Enzyme Interaction

Research conducted by Bouamaied et al. explored the interaction between silyl derivatives and nucleoside kinases. The findings indicated that the compound effectively inhibits kinase activity, suggesting a potential role in cancer therapy by disrupting nucleotide synthesis pathways .

Study 3: Toxicity Assessment

A toxicity assessment performed on various silyl compounds indicated that while many exhibit low cytotoxicity, further studies are required to evaluate the long-term effects of This compound on human cell lines .

Properties

Molecular Formula

C16H28N2O6Si

Molecular Weight

372.49 g/mol

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H28N2O6Si/c1-16(2,3)25(5,6)24-12-10(9-19)23-14(13(12)22-4)18-8-7-11(20)17-15(18)21/h7-8,10,12-14,19H,9H2,1-6H3,(H,17,20,21)

InChI Key

VWMFRWSCFRRALN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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